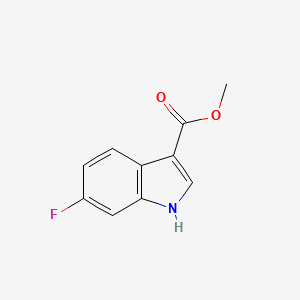

Methyl 6-fluoro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-fluoro-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSZPNLHIFZEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652977 | |

| Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649550-97-0 | |

| Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-fluoro-1H-indole-3-carboxylate, a key fluorinated indole derivative. The document delineates its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. Detailed experimental protocols, spectroscopic characterization, and safety information are also presented to equip researchers with the essential knowledge for its effective handling and utilization in a laboratory setting.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.

Methyl 6-fluoro-1H-indole-3-carboxylate (CAS Number: 649550-97-0 ) is a versatile building block that leverages these benefits.[1][2][3][4][5] Its structure, featuring a fluorine atom at the 6-position and a reactive carboxylate group at the 3-position, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation.

Table 1: Physicochemical Properties of Methyl 6-fluoro-1H-indole-3-carboxylate

| Property | Value | Source(s) |

| CAS Number | 649550-97-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.17 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Melting Point | Not explicitly reported, but the related compound 6-Fluoro-3-methyl-1H-indole has a melting point of 100-101 °C. | [1] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Generally, indole derivatives have limited solubility in water but are soluble in common organic solvents. | |

| Storage | Sealed in dry, room temperature. | [6] |

Synthesis and Reactivity

A plausible synthetic approach could start from 6-fluoroindole. The introduction of the carboxylate group at the C3 position is a common transformation for indole derivatives.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate.

Reactivity Profile:

The reactivity of Methyl 6-fluoro-1H-indole-3-carboxylate is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing fluorine atom, and the ester functionality.

-

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation.

-

Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack. The directing effects of the existing substituents will influence the position of further substitution.

-

Ester Group Transformations: The methyl ester at the C3 position can undergo various transformations, including:

-

Hydrolysis: Conversion to the corresponding carboxylic acid.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding alcohol.

-

Grignard Reaction: Reaction with Grignard reagents to form tertiary alcohols.

-

Applications in Medicinal Chemistry

While specific examples of drugs derived directly from Methyl 6-fluoro-1H-indole-3-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The related isomer, Methyl 6-fluoro-1H-indole-4-carboxylate, is a known intermediate in the synthesis of the PARP inhibitor Rucaparib, used in cancer treatment.[7] This highlights the potential of fluorinated indole carboxylates as key building blocks in the development of targeted therapies.

Derivatives of 6-fluoroindole have been investigated for a range of therapeutic areas, including as neuroactive compounds and anticancer agents.[4] The versatility of the ester group on Methyl 6-fluoro-1H-indole-3-carboxylate allows for its elaboration into a wide variety of functional groups, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Illustrative Derivatization Pathways for Drug Discovery:

Caption: Potential derivatization pathways of Methyl 6-fluoro-1H-indole-3-carboxylate for drug discovery.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The fluorine atom at the C6 position will cause characteristic splitting patterns for the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic fragmentations of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the indole ring.

-

C=O stretching of the ester group.

-

C-F stretching.

-

Aromatic C-H and C=C stretching vibrations.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 6-fluoro-1H-indole-3-carboxylate.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Known Hazards of Related Compounds: Indole derivatives can cause skin and eye irritation.[2][8] Some may also cause respiratory irritation.[2] It is prudent to assume that Methyl 6-fluoro-1H-indole-3-carboxylate may have similar properties.

Conclusion

Methyl 6-fluoro-1H-indole-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its fluorinated indole core and reactive ester functionality provide a powerful platform for the design and synthesis of novel therapeutic agents. While some physicochemical and spectroscopic data require further experimental determination, this guide provides a solid foundation of the known properties, expected reactivity, and potential applications of this important chemical entity. As research in fluorinated pharmaceuticals continues to expand, the utility of Methyl 6-fluoro-1H-indole-3-carboxylate is poised to grow, making it a compound of significant interest to the scientific community.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved December 11, 2025, from [Link]

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Retrieved December 11, 2025, from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021). Molecules, 26(11), 3283. [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 649550-97-0 | Methyl 6-fluoro-1H-indole-3-carboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in molecules like the amino acid tryptophan and the neurotransmitter serotonin highlights its fundamental role in biological systems.[2] In the pursuit of enhanced pharmacological properties, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[3]

This guide focuses on the synthesis of a key fluorinated building block: Methyl 6-fluoro-1H-indole-3-carboxylate . This compound serves as a critical intermediate in the synthesis of more complex molecules, including therapeutics like the anti-cancer agent Rucaparib. Understanding its synthesis is therefore of paramount importance for researchers and scientists in drug development. We will provide an in-depth exploration of the primary synthetic routes, with a detailed focus on the venerable yet highly relevant Fischer indole synthesis, explaining the causality behind experimental choices and providing actionable protocols.

Primary Synthetic Strategy: The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole core.[4][5] The reaction facilitates the creation of 2- and 3-substituted indoles by cyclizing arylhydrazones, which are formed from the condensation of phenylhydrazines with aldehydes or ketones, under acidic conditions and typically at elevated temperatures.[4][6][7]

Reaction Mechanism and Rationale

The enduring utility of the Fischer synthesis lies in its elegant and predictable mechanism. A thorough understanding of this pathway is critical for troubleshooting and optimizing the reaction for specific substrates.

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine (in this case, (4-fluorophenyl)hydrazine) with a carbonyl compound (methyl pyruvate) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') form.[8]

-

[9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted[9][9]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[2][6][8]

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequently, the nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form the five-membered pyrrole ring.[2]

-

Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[6][8]

Caption: Workflow of the Fischer Indole Synthesis Mechanism.

Causality in Experimental Design

The success of the Fischer synthesis hinges on the judicious selection of reagents and conditions. Each choice is predicated on the mechanistic demands of the reaction.

-

Starting Materials: To synthesize Methyl 6-fluoro-1H-indole-3-carboxylate, the logical precursors are (4-fluorophenyl)hydrazine and methyl pyruvate . The 4-fluoro substituent on the hydrazine dictates the final position of the fluorine on the indole's benzene ring. Methyl pyruvate provides the necessary three-carbon chain and the ester functionality at what will become the C3 position of the indole.

-

Catalyst Selection: The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective.[5][6][10]

-

Lewis acids , particularly **zinc chloride (ZnCl₂) **, are among the most commonly employed catalysts, valued for their efficacy and handling characteristics.[10][11]

-

Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent, especially for less reactive substrates, as it can drive the reaction at high temperatures.

-

The acidity and coordination properties of the chosen catalyst directly influence the rates of the key tautomerization and rearrangement steps.

-

-

Solvent and Temperature: The reaction is typically conducted at elevated temperatures, often under reflux.[6] The solvent must be stable under these conditions and capable of dissolving the reactants. Glacial acetic acid is a common choice as it can also act as a co-catalyst.[12] Higher boiling point alcohols can also be used.[13] The heat provides the activation energy required for the energetically demanding[9][9]-sigmatropic rearrangement.

Experimental Protocol: Fischer Synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate

This protocol is a representative methodology synthesized from established principles of the Fischer indole synthesis. Researchers should perform their own risk assessment and optimization.

Materials:

-

(4-fluorophenyl)hydrazine hydrochloride

-

Methyl pyruvate

-

Zinc chloride (ZnCl₂), anhydrous

-

Ethanol, absolute

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

To this stirring solution, add methyl pyruvate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the flask containing the pre-formed hydrazone, add anhydrous zinc chloride (1.5 - 2.0 eq) in one portion. Caution: The addition may be exothermic.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol).

-

Maintain the reflux with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC until the starting hydrazone is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly pour the cooled mixture into a beaker containing ice-water, which will precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by column chromatography on silica gel to yield the pure Methyl 6-fluoro-1H-indole-3-carboxylate.[14]

-

Caption: Key Stages in the Synthesis of the Target Compound.

Alternative and Modern Synthetic Approaches

While the Fischer synthesis is a workhorse, other methods for preparing fluorinated indoles have been developed, reflecting advances in synthetic organic chemistry.

-

Palladium-Catalyzed Synthesis: Modern cross-coupling strategies, such as those developed by Buchwald, offer alternative routes to indoles from appropriately substituted anilines and ketones.[8] Palladium-catalyzed intramolecular oxidative coupling can also be used to form the indole core from N-aryl enamines, often with high efficiency and regioselectivity.[15]

-

Metal-Free Oxidative Dearomatization: Novel metal-free methods have emerged that can construct fluorinated indoles from simple anilines using an organic oxidant, representing a scalable and greener alternative.[9]

These methods provide valuable alternatives, particularly when the substitution patterns of the desired product are incompatible with the conditions of the classic Fischer synthesis.

Data Summary: Reaction Parameters

The following table summarizes typical conditions for the synthesis. Note that optimal conditions may vary based on the specific scale and purity requirements of the experiment.

| Parameter | Condition | Rationale |

| Arylhydrazine | (4-fluorophenyl)hydrazine | Source of the indole's benzene ring and nitrogen atom; dictates fluorine position. |

| Carbonyl Partner | Methyl Pyruvate | Provides the C2 and C3 atoms and the C3-carboxylate group. |

| Catalyst | ZnCl₂, PPA, H₂SO₄ | Brønsted or Lewis acid required to catalyze tautomerization and cyclization.[6][10] |

| Solvent | Ethanol, Acetic Acid | Dissolves reactants and allows for heating to the required temperature.[6][12] |

| Temperature | Reflux (70-120°C) | Provides activation energy for the key[9][9]-sigmatropic rearrangement.[6] |

| Reaction Time | 2 - 6 hours | Dependent on substrate reactivity and catalyst efficiency. |

| Typical Yield | 60 - 85% | Variable, highly dependent on optimization of conditions and purification method. |

Purification and Structural Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the final product, ensuring its suitability for subsequent use in drug development workflows.

-

Purification: As outlined in the protocol, purification is typically achieved via recrystallization for crystalline solids or flash column chromatography on silica gel for more complex mixtures or oils.[5][14] The choice of solvent system for both techniques is critical for achieving high purity.

-

Characterization: The structure of Methyl 6-fluoro-1H-indole-3-carboxylate is confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the indole ring.[16]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[14]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[14]

-

Conclusion

The synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate is a critical process for medicinal chemists and drug development professionals. The Fischer indole synthesis provides a robust, scalable, and well-understood pathway to this valuable intermediate. By carefully selecting starting materials, catalysts, and reaction conditions based on a firm grasp of the underlying reaction mechanism, researchers can reliably produce this key building block. The continued relevance of this century-old reaction, alongside the development of novel synthetic methods, underscores the enduring importance of the indole scaffold in the ongoing quest for new and improved therapeutics.

References

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (n.d.). ChemRxiv. Retrieved December 13, 2025, from [Link]

-

Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. (2016). PubMed. Retrieved December 13, 2025, from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved December 13, 2025, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 13, 2025, from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved December 13, 2025, from [Link]

-

Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved December 13, 2025, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 13, 2025, from [Link]

-

Fischer indole synthesis. (n.d.). Grokipedia. Retrieved December 13, 2025, from [Link]

-

New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed. Retrieved December 13, 2025, from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved December 13, 2025, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved December 13, 2025, from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved December 13, 2025, from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. Retrieved December 13, 2025, from [Link]

- Synthetic method of 6-fluoroindole-3-acetonitrile. (2009). Google Patents.

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved December 13, 2025, from [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved December 13, 2025, from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved December 13, 2025, from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. testbook.com [testbook.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 14. dea.gov [dea.gov]

- 15. mdpi.com [mdpi.com]

- 16. tetratek.com.tr [tetratek.com.tr]

An In-Depth Technical Guide to Methyl 6-fluoro-1H-indole-3-carboxylate: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of Methyl 6-fluoro-1H-indole-3-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. We will delve into its core molecular structure and physicochemical properties, offering a detailed analysis grounded in established data. The strategic importance of the fluorine substituent on the indole scaffold is discussed, highlighting its role in modulating bioactivity and metabolic stability. This document further presents a detailed, field-proven synthetic protocol, including mechanistic rationale and methods for structural elucidation, designed to meet the rigorous standards of drug development professionals. The guide serves as an essential resource for researchers leveraging this versatile building block in the synthesis of complex therapeutic agents.

Core Molecular Profile

Chemical Identity

-

Systematic Name: Methyl 6-fluoro-1H-indole-3-carboxylate

-

CAS Number: 649550-97-0

-

Molecular Formula: C₁₀H₈FNO₂

-

Molecular Weight: 193.18 g/mol

Molecular Structure and Weight

The structure of Methyl 6-fluoro-1H-indole-3-carboxylate consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. A fluorine atom is substituted at the C-6 position of the benzene ring, and a methyl carboxylate group (-COOCH₃) is attached to the C-3 position of the pyrrole ring. This specific arrangement of functional groups makes it a valuable and reactive intermediate in organic synthesis.

Caption: Molecular structure of Methyl 6-fluoro-1H-indole-3-carboxylate.

Physicochemical Properties

The key properties of this compound are summarized below. Data for related isomers, such as the 4-carboxylate, are often similar and provide a reliable reference for handling and storage.

| Property | Value | Source |

| CAS Number | 649550-97-0 | |

| Molecular Formula | C₁₀H₈FNO₂ | Inferred from structure |

| Molecular Weight | 193.18 g/mol | |

| Appearance | White to light yellow powder | [1] (by analogy) |

| Purity | Typically ≥98.0% (HPLC) | [1] (by analogy) |

| Storage | Sealed in dry, room temperature | [2] |

| Solubility | Soluble in DMSO, methanol, and other common organic solvents | General chemical knowledge |

The Strategic Role of Fluorination in Indole Scaffolds

Expertise & Experience: The introduction of a fluorine atom into a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry. It is not merely an arbitrary substitution but a deliberate strategy to enhance drug-like properties. The C-F bond is exceptionally strong and the fluorine atom is small and highly electronegative. In the context of the indole ring, placing fluorine at the 6-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Specifically, fluorination often blocks sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo. Furthermore, the electronegativity of fluorine can alter the pKa of nearby protons (such as the indole N-H) and modify non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, potentially leading to enhanced binding affinity and selectivity. This makes 6-fluoroindole derivatives, like the topic compound, highly attractive starting points for developing novel kinase inhibitors, serotonin receptor modulators, and other therapeutics.

Synthetic Protocol and Mechanistic Rationale

Trustworthiness: A reliable synthetic route is critical for obtaining high-purity material for research and development. The following two-step protocol is based on established chemical transformations for producing indole-3-carboxylic acids and their subsequent esterification. Each step is designed to be high-yielding and produce a clean product, which can be validated at each stage.

Synthetic Workflow Overview

The synthesis begins with commercially available 6-fluoroindole. It first undergoes formylation at the C-3 position, followed by oxidation to the carboxylic acid. The final step is a standard Fischer esterification to yield the desired methyl ester.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Fluoro-1H-indole-3-carboxylic acid (Precursor) [3]

-

Reagents & Setup:

-

6-Fluoroindole (1.0 eq)

-

Trifluoroacetic anhydride (TFAA, 1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

-

Procedure:

-

Dissolve 6-fluoroindole in the anhydrous solvent under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

Causality: The indole nucleus is electron-rich, making the C-3 position highly susceptible to electrophilic substitution. TFAA acts as an acylating agent in this context.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding water. The intermediate acylated product will hydrolyze to the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude 6-fluoro-1H-indole-3-carboxylic acid can be purified by recrystallization or column chromatography to yield a pure solid.

Step 2: Fischer Esterification to Methyl 6-fluoro-1H-indole-3-carboxylate

-

Reagents & Setup:

-

6-Fluoro-1H-indole-3-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (large excess, acts as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Suspend the carboxylic acid in anhydrous methanol.

-

Carefully add the catalytic amount of sulfuric acid.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction progress is monitored by TLC.

-

After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Purification: The final product, Methyl 6-fluoro-1H-indole-3-carboxylate, is purified by flash column chromatography on silica gel to achieve high purity (≥98%).

Structural Elucidation and Quality Control

A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should confirm the presence of all protons. Key signals include the indole N-H proton (a broad singlet, typically >11 ppm in DMSO-d₆), aromatic protons on the benzene ring (showing splitting patterns consistent with fluorine coupling), and the sharp singlet for the methyl ester protons (~3.8 ppm)[4].

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The presence of the C-F bond will result in a large C-F coupling constant for C-6 and smaller couplings for adjacent carbons. The carbonyl carbon of the ester will appear downfield (~165 ppm)[4].

-

¹⁹F NMR: A single resonance will confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion peak corresponding to the molecular weight of the compound (m/z = 194.1 for [M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product. For R&D purposes, a purity of ≥98.0% is a standard requirement, ensuring reproducible results in subsequent applications[1].

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[5]. Methyl 6-fluoro-1H-indole-3-carboxylate serves as a key building block for accessing novel compounds in this class. Its utility is exemplified by related structures:

-

Anti-Cancer Agents: The isomeric Methyl 6-fluoro-1H-indole-4-carboxylate is a known intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used to treat ovarian cancer[1]. This highlights the value of the fluorinated indole core in oncology.

-

Anti-Infective and Anti-Inflammatory Agents: Indole-3-carboxylate and related indole-3-carboxaldehyde derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-HIV, and anti-inflammatory properties[5]. The title compound provides a fluorinated starting point for developing analogues with potentially improved potency and pharmacokinetic profiles.

Conclusion

Methyl 6-fluoro-1H-indole-3-carboxylate is a high-value chemical intermediate with significant potential in modern drug discovery. Its molecular structure, characterized by a strategically placed fluorine atom and a versatile ester functional group, offers a robust platform for synthetic elaboration. The protocols and analytical methodologies detailed in this guide provide researchers with a reliable framework for synthesizing, validating, and utilizing this compound to advance the development of next-generation therapeutics.

References

-

PubChem. (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. Available from: [Link]

-

Pharmaffiliates. Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. Available from: [Link]

-

National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, Structure Reports Online, E68(Pt 8), o1580. Available from: [Link]

-

PubChem. Methyl indole-3-carboxylate. Available from: [Link]

-

Watson International. Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 2021, 26(15), 4484. Available from: [Link]

-

PubChem. 6-Fluoroindole-3-carboxaldehyde. Available from: [Link]

-

PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini Reviews in Medicinal Chemistry. Available from: [Link]

- Google Patents. Processes for production of indole compounds. EP1829872B1.

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1082040-43-4|Methyl 6-fluoro-1H-indole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of "Methyl 6-fluoro-1H-indole-3-carboxylate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 6-fluoro-1H-indole-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for Methyl 6-fluoro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a fluorinated indole derivative, its unique electronic properties warrant a detailed structural characterization, which is crucial for researchers in synthesis, drug development, and quality control. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation.

The spectroscopic signature of a molecule is its definitive fingerprint. For a researcher who has synthesized this compound, the following sections serve as a predictive and interpretive framework for confirming its identity and purity using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The strategic placement of a fluorine atom at the C-6 position and a methyl carboxylate group at the C-3 position creates a distinct electronic environment that is reflected in its NMR, IR, and MS data. The indole scaffold itself provides a rigid framework with a rich system of aromatic and heteroaromatic protons and carbons.

Caption: Molecular Structure with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For Methyl 6-fluoro-1H-indole-3-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is dictated by the chemical environment of each hydrogen atom. The electron-withdrawing nature of the ester at C-3 deshields the proton at C-2, shifting it significantly downfield. The fluorine at C-6 introduces complex splitting patterns for the aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings. The N-H proton is typically broad and highly deshielded due to its acidic nature and potential for hydrogen bonding.

Data Presentation: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| NH -1 | ~12.10 | br s | - | Acidic proton, broad due to exchange. |

| CH -2 | ~8.20 | s | - | Deshielded by adjacent ester and ring nitrogen. |

| CH -4 | ~7.95 | dd | J_H4-H5 = 8.8, J_H4-F6 = 5.5 | Ortho coupling to H-5 and long-range coupling to F-6. |

| CH -5 | ~7.15 | t | J_H5-H4 = 8.8, J_H5-F6 = 9.0 | Ortho coupling to H-4 and ortho coupling to F-6. |

| CH -7 | ~7.80 | dd | J_H7-F6 = 10.0, J_H7-H5 = 2.5 | Meta coupling to H-5 and ortho coupling to F-6. |

| O-CH ₃ | ~3.85 | s | - | Standard methyl ester chemical shift. |

Trustworthiness: Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of purified Methyl 6-fluoro-1H-indole-3-carboxylate in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual solvent peak does not interfere with key analyte signals.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons, especially the N-H.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation to improve signal-to-noise without significant loss of resolution. Phase and baseline correct the spectrum manually. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals the carbon backbone. The carbonyl carbon of the ester is the most deshielded, appearing far downfield. The carbon atom directly bonded to fluorine (C-6) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a definitive diagnostic signal. Other carbons in the benzene ring will show smaller, longer-range couplings to fluorine.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Rationale |

|---|---|---|---|

| C =O | ~164.5 | - | Typical ester carbonyl chemical shift. |

| C -2 | ~130.0 | ~4 | Deshielded by nitrogen and ester. |

| C -3 | ~108.0 | - | Shielded position adjacent to ester attachment. |

| C -3a | ~125.5 | ~10 | Bridgehead carbon with coupling to F-6. |

| C -4 | ~121.0 | ~10 | Influenced by F-6 via three-bond coupling. |

| C -5 | ~110.0 | ~25 | Shielded by F-6, shows two-bond coupling. |

| C -6 | ~159.0 | ~240 | Directly attached to F, large one-bond coupling. |

| C -7 | ~98.0 | ~25 | Shielded by F-6, shows two-bond coupling. |

| C -7a | ~137.0 | ~12 | Bridgehead carbon with coupling to F-6. |

| O-C H₃ | ~51.5 | - | Standard methyl ester carbon. |

Trustworthiness: Experimental Protocol for ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. The spectrum of Methyl 6-fluoro-1H-indole-3-carboxylate will be dominated by sharp, intense absorptions corresponding to the N-H bond of the indole, the C=O bond of the ester, and the C-F bond. The aromatic region will show characteristic C-H and C=C stretching vibrations.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3300 | Strong, Sharp | N-H Stretch | Indole N-H |

| ~1680 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Trustworthiness: Experimental Protocol for FTIR-ATR Acquisition

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.[1][2][3]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.[1] Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[1]

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum. The resulting spectrum will be automatically ratioed against the background.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and critical structural information through fragmentation analysis. The molecular ion (M⁺˙) peak should be clearly visible. The fragmentation pattern of indoles is well-characterized and often involves cleavages that maintain the stable indole core.[4][5] For this molecule, the primary fragmentation will likely be the loss of the methoxy group (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃) from the molecular ion.

Data Presentation: Predicted EI-MS Fragmentation

| m/z Value | Proposed Assignment | Rationale |

|---|---|---|

| 193 | [M]⁺˙ | Molecular Ion |

| 162 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 134 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 107 | [C₇H₄FN]⁺ | Further fragmentation of the indole ring. |

Fragmentation Pathway Visualization

Sources

The Strategic Intermediate: A Technical Guide to Methyl 6-fluoro-1H-indole-3-carboxylate in Pharmaceutical Synthesis

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in the pursuit of novel therapeutics. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving oral bioavailability.[1]

This guide focuses on a particularly valuable building block within this class: Methyl 6-fluoro-1H-indole-3-carboxylate . This intermediate offers a unique combination of a fluorinated indole core and a reactive ester handle at the C3 position, making it a versatile precursor for the synthesis of a diverse range of complex pharmaceutical agents. We will delve into its synthesis, chemical behavior, and its pivotal role in the construction of advanced drug candidates, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Methyl 6-fluoro-1H-indole-3-carboxylate is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 649550-97-0 | [2] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.18 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. | General knowledge |

Predicted Spectroscopic Data:

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the fluorine at the 6-position. Key signals would include the N-H proton (around 11.5-12.0 ppm), the C2-H proton (a singlet around 8.0-8.2 ppm), and aromatic protons on the benzene ring, exhibiting complex splitting due to H-H and H-F couplings. The methyl ester protons would appear as a sharp singlet around 3.8 ppm.

-

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will be distinguished by the C-F coupling. The carbon at the 6-position will appear as a doublet with a large coupling constant (¹JCF). Other key signals will include the carbonyl carbon of the ester (around 165 ppm), and the carbons of the indole ring, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and ester groups.[3]

-

IR (KBr): The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations in the aromatic region (around 1100-1200 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.

Synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate: A Strategic Approach

The synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate can be approached through several established methods for indole formation. The Fischer indole synthesis stands out as a robust and versatile method for this purpose.

The Fischer Indole Synthesis: A Classic Route to the Indole Core

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of indole chemistry.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[4][5]

For the synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate, the key starting materials are 4-fluorophenylhydrazine and a suitable pyruvate derivative, such as methyl pyruvate. The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[5]

Diagram: The Fischer Indole Synthesis Workflow

Caption: A generalized workflow for the Fischer indole synthesis of the target molecule.

Experimental Protocol: Fischer Indole Synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate

The following is a representative, field-proven protocol for the synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate. Note: This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Methyl pyruvate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol. Add methyl pyruvate (1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Cyclization: To the reaction mixture containing the hydrazone, add an excess of a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 6-fluoro-1H-indole-3-carboxylate.

The Role of Methyl 6-fluoro-1H-indole-3-carboxylate as a Pharmaceutical Intermediate

The true value of Methyl 6-fluoro-1H-indole-3-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The ester functionality at the C3 position serves as a key handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Key Chemical Transformations and Their Significance

Diagram: Key Reactions of Methyl 6-fluoro-1H-indole-3-carboxylate

Caption: Key synthetic transformations of the title intermediate.

-

Hydrolysis to 6-Fluoro-1H-indole-3-carboxylic acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water).[7] This carboxylic acid is a crucial intermediate itself, as the carboxyl group can be activated and coupled with a wide range of amines to form amides, a common functional group in many pharmaceuticals.[7]

-

Direct Amidation: The ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst or a coupling agent. This transformation is fundamental in building peptide-like structures or introducing diverse side chains containing amine functionalities.[8]

-

Reduction to (6-Fluoro-1H-indol-3-yl)methanol: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by conversion to an aldehyde or by etherification, opening up additional synthetic pathways.

Application in the Synthesis of Novel Therapeutics

While the direct application of Methyl 6-fluoro-1H-indole-3-carboxylate as a key intermediate for a specific, marketed drug is not as prominently documented as its 4-carboxylate isomer in the synthesis of Rucaparib, its structural motifs are present in numerous patented compounds with potential therapeutic applications.[9] For instance, indole-3-carboxamide derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the 6-fluoro substituent is often designed to enhance these activities and improve the drug-like properties of the final compound.

A notable area of research is in the development of novel antibiotics. For example, derivatives such as ethyl 6-fluoro-3-[pyrrolidin-1-yl-azo]-1H-indole-2-carboxylate have shown high activity against multidrug-resistant MRSA strains, highlighting the potential of this scaffold in addressing antibiotic resistance.[10] Although this example is a 2-carboxylate, the synthetic principles and the importance of the 6-fluoroindole core are directly relevant.

Conclusion and Future Outlook

Methyl 6-fluoro-1H-indole-3-carboxylate is a strategically important and versatile pharmaceutical intermediate. Its synthesis via the robust Fischer indole reaction provides a reliable route to this valuable building block. The presence of a fluorine atom at the 6-position offers the potential for enhanced pharmacological properties in the final drug molecule, while the methyl ester at the 3-position provides a versatile handle for a wide array of synthetic transformations.

As the demand for more effective and safer drugs continues to grow, the use of fluorinated building blocks like Methyl 6-fluoro-1H-indole-3-carboxylate in drug discovery and development is expected to increase. Its ability to serve as a precursor to a diverse range of complex molecular architectures makes it a key asset for medicinal chemists striving to create the next generation of innovative therapeutics. Further research into novel synthetic routes and applications of this intermediate will undoubtedly continue to enrich the field of pharmaceutical sciences.

References

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Chemsumer. Retrieved from [Link]

-

Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Lou, L., & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Shishov, D., et al. (2025). Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization. Pharmaceuticals, 18(2), 235. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. Retrieved from [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943–954. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

ACS Publications. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]

-

MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

National Institutes of Health. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). MOF confinement enables selective synthesis of novel oxazoles from indole and formaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). New versatile approach to α-hydrazonoesters and amino acid derivatives trough a modified Japp–Klingemann reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5545644A - Indole derivatives.

- Google Patents. (n.d.). WO2012087519A1 - Compositions and methods for modulating fxr.

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

Sources

- 1. 6-Fluoro-3-methyl-1H-indole | 1011484-23-3 [sigmaaldrich.com]

- 2. caming.com [caming.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. grokipedia.com [grokipedia.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-fluoro-1H-indole-3-carboxylate: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3]

Among the various fluorinated indole derivatives, Methyl 6-fluoro-1H-indole-3-carboxylate has emerged as a particularly valuable and versatile building block in organic synthesis.[3] Its utility stems from the presence of multiple reactive sites that allow for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this key intermediate, offering field-proven insights for its effective utilization in research and drug discovery programs.

Synthesis of the Core Scaffold: Establishing the Foundation

The preparation of Methyl 6-fluoro-1H-indole-3-carboxylate can be achieved through several established synthetic routes, with the Fischer indole synthesis being one of the most prominent and adaptable methods.[3]

Fischer Indole Synthesis: A Classic and Reliable Approach

The Fischer indole synthesis involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[4][5][6][7]

Conceptual Workflow of Fischer Indole Synthesis

Caption: General workflow for the Fischer indole synthesis of the target compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Methyl pyruvate

-

Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

-

Ethanol

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add methyl pyruvate (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

-

-

Cyclization:

-

To the hydrazone (or the reaction mixture from the previous step), cautiously add an acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[3][5]

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, while monitoring the progress by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Methyl 6-fluoro-1H-indole-3-carboxylate.

-

Reactivity and Strategic Functionalization

Methyl 6-fluoro-1H-indole-3-carboxylate offers several sites for chemical modification, allowing for the introduction of diverse functional groups. The reactivity of the indole ring is influenced by the electron-donating nitrogen atom and the electron-withdrawing methyl ester group, as well as the fluorine substituent.

Key Reactive Positions on the Scaffold

Caption: Reactive sites on the Methyl 6-fluoro-1H-indole-3-carboxylate core.

N-Functionalization: Modifying the Pyrrole Nitrogen

The N-H proton of the indole is acidic and can be readily deprotonated with a suitable base to form an indolyl anion, which can then be reacted with various electrophiles.

N-Alkylation

N-alkylation is a common transformation used to introduce alkyl or aralkyl groups, which can be crucial for modulating biological activity.[8]

Typical N-Alkylation Conditions

| Reagent | Base | Solvent | Temperature | Yield |

| Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | RT to 80°C | Good to Excellent |

| Dimethyl carbonate | DBU, DABCO | DMF | 90-95°C | High |

| Alcohols | Iridium catalyst | Water | Elevated | Good to Excellent[9] |

Experimental Protocol: N-Methylation

-

To a solution of Methyl 6-fluoro-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

C-H Functionalization: Direct and Versatile Modifications

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][10][11][12]

C2-Alkylation

While the C3 position is generally more nucleophilic in indoles, the presence of the ester at C3 directs functionalization to the C2 position. Rhodium-catalyzed C-H activation has been successfully employed for the C2-alkylation of N-protected indoles with diazo compounds.[11]

Conceptual Pathway for C2-Alkylation

Caption: Rhodium-catalyzed C2-H alkylation of an N-protected indole derivative.

Functionalization of the Benzene Ring (C4-C7)

Site-selective functionalization of the benzene portion of the indole ring is challenging but can be achieved using directing groups.[2] For instance, installing a directing group at the N1 position can facilitate palladium- or copper-catalyzed arylation at the C7 or C6 positions, respectively.[2]

Transformations of the C3-Ester Group

The methyl ester at the C3 position is a versatile functional handle that can be readily transformed into other functional groups.

Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting 6-fluoro-1H-indole-3-carboxylic acid is also a valuable intermediate.[13][14]

Experimental Protocol: Ester Hydrolysis

-

Dissolve Methyl 6-fluoro-1H-indole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-1H-indole-3-carboxylic acid.

Reduction to Alcohol

The ester can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-6-fluoro-1H-indole, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation

The ester can be converted to an amide through direct reaction with an amine at elevated temperatures or by first converting the ester to the carboxylic acid, followed by amide coupling using standard coupling reagents (e.g., HATU, HOBt, EDC).

Applications in Drug Discovery and Medicinal Chemistry

The 6-fluoroindole moiety is a key component in a variety of biologically active compounds.[3] Its incorporation can lead to compounds with potential applications as:

-

Anti-cancer agents: As precursors to tryptophan dioxygenase inhibitors.[3]

-

Neuroactive compounds: For the synthesis of selective serotonin reuptake inhibitors (SSRIs).[3]

-

Antimicrobial agents: The 6-fluoroindole scaffold is found in compounds with antibacterial and antifungal properties.[3]

-

HIV inhibitors: Used as a building block for the development of HIV-1 attachment inhibitors.[3]

A notable example of a drug synthesized from a related fluorinated indole is Rucaparib, a PARP inhibitor used in cancer treatment, which utilizes Methyl 6-fluoro-1H-indole-4-carboxylate as a key intermediate.[15][16] This highlights the importance of such fluorinated building blocks in the pharmaceutical industry.

Conclusion

Methyl 6-fluoro-1H-indole-3-carboxylate is a high-value building block in organic synthesis, providing a versatile platform for the synthesis of complex, fluorinated indole derivatives. Its strategic importance in medicinal chemistry is underscored by the enhanced pharmacological properties that the 6-fluoroindole motif can impart to bioactive molecules. A thorough understanding of its synthesis and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutics and other advanced materials.

References

- Benchchem. Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.

- Guidechem. What are the applications and solubility of 6-Fluoroindole?.

- Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.

- Understanding the Properties and Applications of 6-Fluoroindole (CAS 399-51-9).

-

Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. PubMed. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Gribble, G. W. (2010). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available from: [Link]

-

Wang, D., et al. (2018). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI. Available from: [Link]

- Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025).

-

Li, M., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health. Available from: [Link]

-

Becht, J.-M., & Gandon, V. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. Available from: [Link]

-

D'Agostino, M., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]

-

Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available from: [Link]

-

Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Available from: [Link]

- Shieh, W.-C., & Dell, S. (2005). N-alkylation of indole derivatives. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 10. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives | MDPI [mdpi.com]

- 11. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds | MDPI [mdpi.com]

- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

Topic: The Role of Methyl 6-fluoro-1H-indole-3-carboxylate in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] The strategic incorporation of fluorine atoms into this scaffold significantly enhances its therapeutic potential by modulating key physicochemical and pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] This guide focuses on Methyl 6-fluoro-1H-indole-3-carboxylate, a versatile fluorinated building block, and explores its synthesis, chemical properties, and its pivotal role as a precursor for a diverse range of bioactive compounds. By examining its application in the development of anticancer, antiviral, and other therapeutic agents, we will illustrate the causality behind its use in modern drug discovery and provide field-proven insights into its synthetic manipulation and biological evaluation.